N,N-diethyl-4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride
Description
This compound integrates a benzenesulfonamide core, a piperazine-carbonyl linker, and a 1-ethylimidazole substituent. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N,N-diethyl-4-[4-(1-ethylimidazol-2-yl)piperazine-1-carbonyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3S.ClH/c1-4-22-12-11-21-20(22)24-15-13-23(14-16-24)19(26)17-7-9-18(10-8-17)29(27,28)25(5-2)6-3;/h7-12H,4-6,13-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQKJMPRNBIBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Biological Activity
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features:
- An imidazole ring , which is known for its role in various biological activities.
- A piperazine moiety , which often contributes to the pharmacological profile of compounds.
- A sulfonamide group , associated with antibacterial properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to N,N-diethyl-4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride. For instance, derivatives containing imidazole and piperazine have shown efficacy against various viral pathogens. The mechanism often involves the inhibition of viral replication by targeting specific viral enzymes or receptors .
Antibacterial Activity
Research indicates that sulfonamide derivatives possess significant antibacterial properties. The sulfonamide group can inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. In vitro studies have demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Antiviral Efficacy : A study investigating imidazole-containing compounds found that certain derivatives significantly reduced viral load in infected cell lines, achieving an EC50 value in the low micromolar range .
- Antibacterial Properties : Another research effort focused on piperazine derivatives showed promising results against multi-drug resistant strains of bacteria, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with piperazine and imidazole structures often act as enzyme inhibitors, affecting pathways critical for pathogen survival.
- Receptor Binding : The ability to bind to specific receptors can modulate cellular responses, enhancing therapeutic effects against infections.
Summary of Biological Activities
Comparative Analysis with Similar Compounds
| Compound Name | Antiviral EC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| N,N-diethyl-4-(4-(1-ethyl-1H-imidazol-2-yl)... | < 10 | < 20 |
| Imidazole Derivative A | < 15 | < 25 |
| Piperazine Derivative B | < 12 | < 15 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
N,N-Diethyl-4-(1-Piperazinyl)Benzenesulfonamide (CAS 886504-23-0)
- Structure : Lacks the imidazole and carbonyl groups but retains the benzenesulfonamide and piperazine moieties.
- Properties : Molecular weight = 297.416 g/mol, LogP = 1.30, density = 1.2 g/cm³ .
N,N-Diethyl-4-(8-Oxo-6-Thioxo-7,8-Dihydro-6H-Pyrimido[1,6-a]Pyrimidin-4-yl)Benzenesulfonamide
- Structure : Replaces the imidazole-piperazine unit with a pyrimidine-thione fused ring.
- Synthesis: Formed via enaminone cyclization, emphasizing heterocyclic diversity .
- Key Difference : The thioxo and oxo groups introduce hydrogen-bonding capabilities, which may enhance binding to enzymes like kinases or proteases.
Piperazine-Linked Analogues
p-MPPI and p-MPPF (Serotonin-1A Antagonists)
- Structure : Piperazine linked to aryl benzamides (iodo/fluoro substituents) and pyridinyl groups.
- Activity : Competitive 5-HT1A receptor antagonists with ID50 values of 3–5 mg/kg in vivo .
- Key Difference : The benzamide-pyridine motif replaces the sulfonamide-imidazole system, shifting pharmacological activity toward neurotransmitter receptors rather than enzyme inhibition.
N-Methyl-3-(4-Phenylpiperazine-1-Carbonyl)Benzenesulfonamide
- Structure : Retains the benzenesulfonamide and piperazine-carbonyl groups but substitutes imidazole with a phenyl ring.
Imidazole-Containing Derivatives
2-(4-(4-Bromobenzyl)Piperazine-1-Carbonyl)Phenyl)-1H-Thieno[3,4-d]Imidazole-4-Carboxamide (PARP-1 Inhibitor)
- Structure: Uses a thienoimidazole core instead of a simple imidazole, linked to a bromobenzyl-piperazine.
- Activity : PARP-1 inhibitor with IC50 < 1 µM; the bromine atom enhances halogen bonding with enzyme active sites .
- Key Difference: The thienoimidazole system increases planar rigidity, favoring intercalation into DNA repair complexes.
N-[4-(1-Methyl-1H-Imidazol-2-yl)-2,4′-Bipyridin-2′-yl]Benzene-1,4-Diamine
- Structure : Imidazole linked to bipyridine and aniline groups.
- Key Difference : The absence of sulfonamide and piperazine limits solubility but enhances π-π interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
